molecular formula C12H4F6N2 B1405680 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile CAS No. 206559-70-8

2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile

Cat. No. B1405680
M. Wt: 290.16 g/mol
InChI Key: PNZCYKIZTBMTSW-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile is a member of the quinoline family. It has a linear formula of C12H4F6N2 .


Molecular Structure Analysis

The molecular structure of 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile is characterized by a linear formula of C12H4F6N2 .


Physical And Chemical Properties Analysis

The molecular weight of 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile is 290.16 g/mol .

Scientific Research Applications

Photovoltaic Properties

  • Photovoltaic Applications in Organic-Inorganic Diodes : Quinoline derivatives have been studied for their photovoltaic properties and potential use in organic-inorganic photodiode fabrication. The electrical properties of such devices, including current-voltage characteristics, suggest their suitability as photodiodes, with improvements observed in devices containing chlorophenyl substitution groups (Zeyada, El-Nahass, & El-Shabaan, 2016).

Optical and Morphological Studies

  • Optical Properties of Tri-fluoromethyl Substituted Quinoxalines : Similar compounds, particularly tri-fluoromethyl substituted quinoxalines, have been characterized for their optical properties, exhibiting fluorescence in solid state and Aggregation Induced Emission (AIE) states. These findings are significant for understanding the interaction of such compounds with light (Rajalakshmi & Palanisami, 2020).

Computational and Spectroscopic Studies

  • DFT Computational Study of Quinoline Derivatives : A computational study using density functional theory (DFT) of a novel quinoline derivative revealed insights into its structural stability and quantum chemical reactivity parameters. Such studies are essential for predicting the behavior and potential applications of these compounds (Al-Ahmary et al., 2018).

Corrosion Inhibition

  • Use as Corrosion Inhibitors : Certain quinoline derivatives have been found effective as corrosion inhibitors for mild steel in acidic mediums. This application is crucial in industrial contexts where corrosion prevention is vital (Singh, Srivastava, & Quraishi, 2016).

properties

IUPAC Name

2,6-bis(trifluoromethyl)quinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F6N2/c13-11(14,15)7-1-2-9-8(4-7)6(5-19)3-10(20-9)12(16,17)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZCYKIZTBMTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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